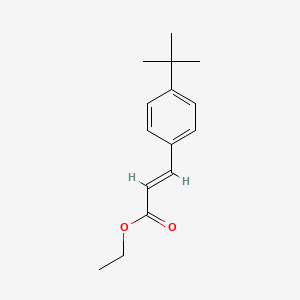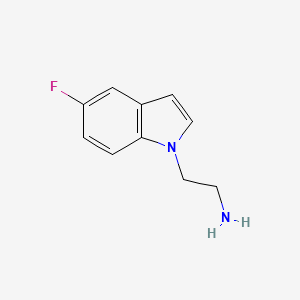![molecular formula C31H18BrN B3180446 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] CAS No. 1696396-77-6](/img/structure/B3180446.png)
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Übersicht
Beschreibung
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] is a complex organic compound characterized by its unique spiro-configured polycyclic framework.
Vorbereitungsmethoden
The synthesis of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] typically involves multi-step reactions. One common synthetic route includes the use of n-butyllithium in tetrahydrofuran under inert atmosphere conditions, followed by a reaction with acetic acid and hydrogen chloride in water . The reaction conditions are carefully controlled to ensure the formation of the desired spiro-configured structure.
Analyse Chemischer Reaktionen
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Friedel-Crafts Alkylation:
Wissenschaftliche Forschungsanwendungen
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] has several scientific research applications, including:
Organic Electronics: The compound is used in the development of high-efficiency and stable deep-blue OLEDs due to its unique electronic properties.
Material Science: It is studied for its potential use in the creation of new materials with specific optical and electronic characteristics.
Chemical Research: The compound serves as a model system for studying the behavior of spiro-configured polycyclic frameworks in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] involves its interaction with molecular targets in organic electronic devices. The spiro-configured structure allows for efficient energy transfer and emission of deep-blue light in OLEDs. The compound’s unique electronic properties are attributed to the multi-resonance effect and sterically orthogonal configurations, which alleviate molecular interactions and enhance stability .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] can be compared with other similar compounds, such as:
3-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine]: This compound has a similar structure but differs in the position of the bromine atom.
Spiro[9H-fluorene-9,8’-indolo[3,2,1-de]acridine]: This compound lacks the bromine atom, which affects its reactivity and electronic properties.
The uniqueness of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] lies in its specific electronic properties and stability, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGINPVBRQMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)






